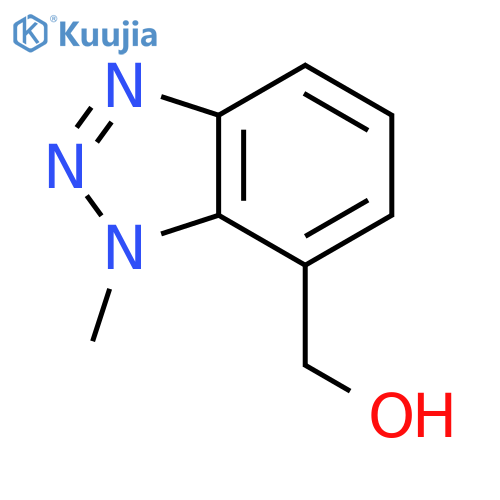Cas no 120321-68-8 ((3-methylbenzotriazol-4-yl)methanol)

120321-68-8 structure
商品名:(3-methylbenzotriazol-4-yl)methanol
(3-methylbenzotriazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- SCHEMBL9523384
- 120321-68-8
- YRRTYYCUIRIBIG-UHFFFAOYSA-N
- 1-methyl-1H-benzotriazole-7-methanol
- (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol
- (3-methylbenzotriazol-4-yl)methanol
-
- インチ: InChI=1S/C8H9N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-4,12H,5H2,1H3
- InChIKey: YRRTYYCUIRIBIG-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC=C2N=N1)CO
計算された属性
- せいみつぶんしりょう: 163.074561919g/mol
- どういたいしつりょう: 163.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(3-methylbenzotriazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095225-1g |
(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol |
120321-68-8 | 97% | 1g |
$718.20 | 2023-09-04 |
(3-methylbenzotriazol-4-yl)methanol 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
120321-68-8 ((3-methylbenzotriazol-4-yl)methanol) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
